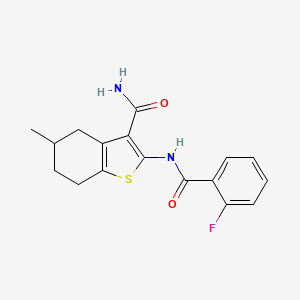

2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound that belongs to the class of benzo[b]thiophene derivatives

Métodos De Preparación

The synthesis of 2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzoic acid and 5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid.

Amidation Reaction: The 2-fluorobenzoic acid is converted to its corresponding amide by reacting with an amine, such as ammonia or an amine derivative, under suitable conditions.

Cyclization: The resulting amide is then subjected to cyclization to form the benzo[b]thiophene ring system.

Análisis De Reacciones Químicas

2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Aplicaciones Científicas De Investigación

Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent for the treatment of diseases such as tuberculosis and Alzheimer’s disease

Pharmacology: It has been evaluated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Material Science: The compound’s unique structural features make it a candidate for the development of organic semiconductors and other advanced materials.

Mecanismo De Acción

The mechanism of action of 2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

2-(2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:

Benzo[b]thiophene-2-carboxamide Derivatives: These compounds share a similar core structure and have been studied for their STING-agonistic activity and potential antitumor effects.

Benzofuran-2-carboxamide Derivatives: These compounds are structurally related and have been investigated for their ability to modulate amyloid beta aggregation in Alzheimer’s disease.

Actividad Biológica

2-(2-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound belonging to the benzothiophene class, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H17FN2O2S with a molecular weight of approximately 344.4 g/mol. The structure features a benzothiophene core with multiple functional groups that contribute to its biological activity.

Anticancer Activity

Research indicates that benzothiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Cell Proliferation : Compounds in this class have been demonstrated to affect pathways involved in cell cycle regulation and apoptosis.

- Targeting Specific Pathways : The compound may modulate pathways such as the MAPK/ERK pathway, which is critical in cancer progression.

| Study | Compound Tested | Result |

|---|---|---|

| Benzothiophene Derivative | Significant reduction in tumor growth in vitro | |

| Related Amide Compounds | Induced apoptosis in breast cancer cells |

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiophene derivatives has been well-documented. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

- Mechanism : These compounds may inhibit leukotriene synthesis and reduce inflammatory responses.

| Mechanism | Effect |

|---|---|

| COX Inhibition | Reduced prostaglandin synthesis |

| LOX Inhibition | Decreased leukotriene production |

Antimicrobial Activity

Benzothiophene derivatives have also shown antimicrobial properties against various bacterial strains. In vitro studies have reported activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Moderate activity |

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Anticancer Effects : A recent study demonstrated that this compound significantly reduced the viability of various cancer cell lines compared to control groups.

- Anti-inflammatory Study : Another investigation found that treatment with this compound led to a marked decrease in inflammatory markers in animal models induced with inflammation.

Propiedades

IUPAC Name |

2-[(2-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2S/c1-9-6-7-13-11(8-9)14(15(19)21)17(23-13)20-16(22)10-4-2-3-5-12(10)18/h2-5,9H,6-8H2,1H3,(H2,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBGWJYOMLEXNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.